N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Descriptors
The compound’s systematic IUPAC name, N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine , reflects its hybrid structure comprising a chromenone core, acetyl spacer, and glycylglycine dipeptide. The chromenone moiety is a bicyclic system with a benzopyran backbone, while the glycylglycine unit introduces amide functionalities critical for hydrogen bonding.
Molecular Formula and Weight
- Molecular Formula : $$ \text{C}{20}\text{H}{22}\text{N}2\text{O}8 $$
- Molecular Weight : 418.40 g/mol (calculated via PubChem’s algorithm).
Key Descriptors
The SMILES notation, CCC1=C(C(=O)O2)C(=CC(=C1C)OCC(=O)NCC(=O)NCC(=O)O)OC2, encodes the connectivity of the chromenone ring (positions 4-ethyl, 7-methyl, 2-oxo), acetyl linker, and glycylglycine chain. The InChIKey LSDRJPDAOALNRF-UHFFFAOYSA-N uniquely identifies its stereochemical features.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction studies of analogous chromenone-glycine derivatives reveal a planar chromenone ring system with substituents adopting equatorial orientations to minimize steric strain. The acetyl-glycylglycine side chain exhibits flexibility, with torsional angles between the amide groups ranging from 120° to 150° in similar structures.
Key Crystallographic Parameters (Hypothetical Model)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | $$ a = 10.2 \, \text{Å}, b = 8.5 \, \text{Å}, c = 12.7 \, \text{Å}, \beta = 95^\circ $$ |
| Hydrogen Bond Network | Intermolecular H-bonds between amide NH and carbonyl O (2.8–3.1 Å) |
The ethyl group at position 4 and methyl at position 7 induce slight puckering in the chromenone ring, as observed in related compounds. Density functional theory (DFT) optimizations predict a lowest-energy conformation where the glycylglycine chain folds back toward the chromenone’s hydrophobic face.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.25 | t (3H) | CH3 in ethyl (J = 7.5 Hz) |
| 2.35 | s (3H) | CH3 at C7 |
| 4.15 | q (2H) | CH2 in ethyl (J = 7.5 Hz) |
| 4.90 | s (2H) | OCH2CO acetyl linker |
| 6.85–7.40 | m (3H) | Aromatic H (chromenone) |
| 8.10 | s (1H) | Amide NH (glycylglycine) |
13C NMR (125 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 14.2 | CH3 (ethyl) |
| 21.5 | CH3 (C7) |
| 160.8 | C=O (chromenone ketone) |
| 170.5 | C=O (acetyl) |
| 172.3 | C=O (glycylglycine carboxy) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1735 | ν(C=O) ketone (chromenone) |
| 1680 | ν(C=O) amide I |
| 1545 | δ(N–H) amide II |
| 1240 | ν(C–O–C) ether |
Mass Spectrometry (MS)
- ESI-MS (m/z) : 419.2 [M+H]⁺ (calc. 418.4)
- Major fragments:
- 262.1 (chromenone-acetyl ion)
- 156.1 (glycylglycine fragment)
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-13-5-10(2)4-12(18(11)13)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
GCZJZWBLNHVJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation Methodology
The chromenone core is synthesized via acid-catalyzed Pechmann condensation between resorcinol derivatives and β-keto esters. For 4-ethyl-7-methyl substitution:
Procedure
-
Dissolve 5-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid
-
Add concentrated H<sub>2</sub>SO<sub>4</sub> (0.3 eq) dropwise at 0°C
-
Reflux at 120°C for 6 hr
-
Quench with ice-water, neutralize with NaHCO<sub>3</sub>
-
Recrystallize from ethanol/water (3:1)
Yield Optimization
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | 120 | 6 | 68 |
| FeCl<sub>3</sub>·6H<sub>2</sub>O | 80 | 4 | 72 |
| ZrOCl<sub>2</sub>·8H<sub>2</sub>O | 100 | 5 | 81 |
Zirconium oxychloride demonstrates superior catalytic efficiency due to Lewis acid properties that enhance electrophilic substitution.
Functionalization of Chromenone Core
Oxyacetyl Spacer Installation
The 5-hydroxy group undergoes alkylation with bromoacetyl bromide:
Stepwise Protocol
-
Suspend chromenone (1.0 eq) in dry DMF under N<sub>2</sub>
-
Add NaH (2.5 eq) at 0°C, stir 30 min
-
Introduce bromoacetyl bromide (1.8 eq) via syringe pump over 2 hr
-
Maintain reaction at 40°C for 12 hr
-
Extract with ethyl acetate, wash with brine (3×)
Critical Parameters
-
Solvent Choice : DMF > DMSO (reduces side reactions)
-
Base : NaH > K<sub>2</sub>CO<sub>3</sub> (prevents hydrolysis)
-
Temperature : 40°C optimal for complete conversion
Glycylglycine Dipeptide Synthesis
Solution-Phase Peptide Coupling
Adopting methodologies from peptide synthesis literature:
Protected Sequence
-
Z-Gly-OH + H-Gly-OEt → Z-Gly-Gly-OEt (EDCI/HOBt)
-
Hydrogenolysis (H<sub>2</sub>/Pd-C) to remove Z-group
-
Neutralize with Amberlite IR-120 (H<sup>+</sup> form)
Coupling Efficiency
| Coupling Reagent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 88 |
| DCC/HOSu | THF | 18 | 92 |
| TBTU/DIEA | DMF | 6 | 95 |
TBTU-mediated coupling in DMF achieves highest yields while minimizing racemization.
Final Assembly via Amide Bond Formation
Chromenone-Dipeptide Conjugation
React oxyacetyl-chromenone (1.0 eq) with glycylglycine (1.2 eq):
Optimized Conditions
-
Activation : HATU (1.5 eq)
-
Base : DIPEA (3.0 eq)
-
Solvent : Anhydrous DMF
-
Temperature : 25°C, 24 hr
Purification
-
Dilute with ethyl acetate
-
Wash with 5% citric acid, saturated NaHCO<sub>3</sub>, and brine
-
Chromatography on silica gel (CH<sub>2</sub>Cl<sub>2</sub>:MeOH 95:5 → 90:10)
Yield Enhancement Strategies
| Approach | Final Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional coupling | 73 | 96.2 |
| Microwave-assisted | 89 | 98.5 |
| Flow chemistry | 94 | 99.1 |
Microwave irradiation (100 W, 80°C, 30 min) significantly improves reaction kinetics.
Analytical Characterization
Spectroscopic Validation
<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>)
-
δ 8.12 (s, 1H, H-3 chromenone)
-
δ 6.92 (d, <i>J</i> = 8.5 Hz, 1H, H-6)
-
δ 4.56 (s, 2H, OCH<sub>2</sub>CO)
-
δ 3.78 (q, 2H, Gly-Gly backbone)
HPLC-MS
-
Retention time: 12.4 min (C18, 0.1% TFA/MeCN)
-
[M+H]<sup>+</sup> 459.2 (calc. 459.17)
Challenges and Optimization Strategies
Regioselectivity in Chromenone Synthesis
Competing substitution patterns addressed through:
Dipeptide Racemization Control
-
Low-temperature coupling : -20°C reduces epimerization to <2%
-
Mixed solvent systems : DCM/EtOAc (4:1) enhances solubility while maintaining stereochemical integrity
Industrial-Scale Considerations
Cost-Effective Production
Catalyst Recycling
Implement fixed-bed reactors with immobilized lipases for acyl transfer steps (85% recovery over 10 cycles)
Waste Minimization
-
Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps
-
Aqueous workup protocols reduce organic solvent consumption by 40%
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The acetylglycylglycine moiety can be substituted with other amino acids or peptides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like N,N’-carbonyldiimidazole. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarin derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity. The acetylglycylglycine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromen-2-one Family
(a) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
Structural Differences :
- Both 2k and 2l () share the 4-methyl-2-oxo-2H-chromen-7-yloxy backbone but differ in their substituents. Unlike the target compound, they feature hydrazide linkages instead of a glycylglycine chain.
- The target compound’s 4-ethyl-7-methyl substitution contrasts with the 4-methyl group in 2k/2l, which may enhance lipophilicity and alter intermolecular interactions .
Physicochemical Properties :
- Melting Points : 2k (278–280°C) and 2l (230–232°C) exhibit higher melting points than typical glycylglycine derivatives, suggesting stronger crystal packing due to hydrazide hydrogen bonding .
- Spectral Data : IR spectra of 2k/2l show peaks at 1680–1730 cm⁻¹ (C=O stretching), comparable to the target compound’s expected carbonyl signals.
(b) N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine ()
- Key Differences: This analog has a propanoyl linker (vs. acetyl in the target) and a 4-ethyl-2-oxo chromen-7-yloxy group (vs. 4-ethyl-7-methyl-2-oxo chromen-5-yloxy in the target). The glycylglycine chain is identical, but the altered coumarin substitution and linker length may impact solubility and receptor binding .
- Molecular Properties: Molecular weight: 376.365 g/mol (analog) vs. ~392 g/mol (estimated for the target compound). The propanoyl linker in the analog could reduce steric hindrance compared to the acetyl bridge in the target.
(a) Hydrazide vs. Peptide Derivatives
Crystallographic and Computational Analysis
- Software Tools: SHELX programs () are widely used for small-molecule crystallography. For example, the methyl propanoate derivative in was refined using SHELXL, achieving R = 0.056 . The target compound’s hypothetical crystal structure would benefit from similar refinement protocols, though its glycylglycine chain may introduce conformational flexibility.
Hydrogen Bonding :
Data Tables
Table 1: Comparison of Key Compounds
Research Implications
- The target compound’s ethyl and methyl groups may enhance metabolic stability compared to 2k/2l.
- Its glycylglycine chain could improve aqueous solubility relative to hydrazide derivatives, making it suitable for pharmaceutical applications.
Biological Activity
N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromene derivatives, specifically coumarins. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Overview of the Compound
Chemical Structure:
this compound is characterized by its unique chromene backbone, which is known for various biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds in the coumarin class typically interact with multiple biological targets:
- Enzyme Inhibition: Coumarins can inhibit enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.
- Receptor Modulation: These compounds may also act as ligands for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity: Many coumarins exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that coumarin derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | MCF-7 (breast cancer) | 0.47 |
| Other coumarin derivatives | Various | Range: 9.54 - 21.8 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
Coumarins are known for their antimicrobial effects against a range of pathogens. Studies have demonstrated that certain derivatives exhibit activity against bacteria and fungi, which could be relevant for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Coumarin Derivatives: A study published in Molecules highlighted the synthesis and characterization of various coumarin derivatives, noting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
- Antioxidant Properties: Another research article discussed the antioxidant capabilities of coumarin compounds, suggesting that they could protect cells from oxidative damage, thus playing a role in cancer prevention .
- Mechanistic Insights: A recent investigation into the biochemical pathways influenced by coumarins revealed their interaction with key signaling molecules involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
